N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-fluoro-2-methylphenol, undergoes nitration to form 4-fluoro-2-methyl-5-nitrophenol. This intermediate is then reduced to 4-fluoro-2-methyl-5-aminophenol.
Cyclization: The aminophenol derivative is then reacted with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the benzoxadiazole ring.
Sulfonamide Formation: Finally, the benzoxadiazole derivative is treated with a sulfonamide reagent to introduce the sulfonamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Industrial Applications: The compound may be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
Compared to similar compounds, N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c1-8-7-9(14)5-6-10(8)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLAXNGJNVLYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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